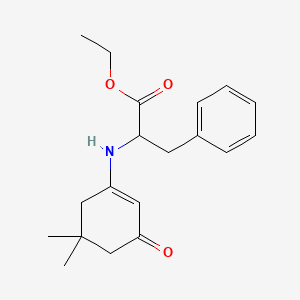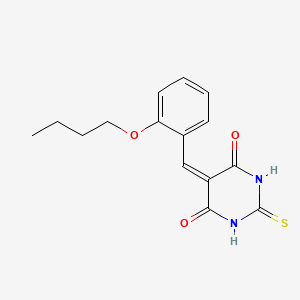
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is commonly referred to as CYM-51010 and has been studied extensively for its potential therapeutic benefits.
Mecanismo De Acción
The exact mechanism of action of CYM-51010 is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor. This receptor is involved in the regulation of pain and stress responses, and CYM-51010 may modulate its activity to produce its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that CYM-51010 has significant effects on pain perception and stress responses in animal models. The compound has been shown to reduce pain sensitivity and improve pain tolerance in various pain models. Additionally, CYM-51010 has been shown to have anxiolytic effects, reducing anxiety and stress responses in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CYM-51010 is its potent analgesic effects, which make it a valuable tool for studying pain pathways and developing new pain treatments. However, one limitation is that the compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CYM-51010. One area of interest is in the development of new analgesics based on the compound's structure. Additionally, further studies are needed to fully understand the mechanism of action of CYM-51010 and its effects on pain and stress responses. Finally, the compound may have potential applications in other areas of medicine, such as the treatment of addiction and mood disorders.
Métodos De Síntesis
The synthesis of CYM-51010 involves the reaction of 1-cyclohexyl-3-(4-methoxy-3-methylphenyl)urea with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
CYM-51010 has been studied for its potential applications in various fields of medicinal chemistry. One of the primary areas of research has been in the development of novel analgesics. Studies have shown that CYM-51010 has potent analgesic effects in animal models of pain and may have potential as a new class of pain relievers.
Propiedades
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-12-15(8-9-17(14)24-2)13-19(23)21-18-10-11-20-22(18)16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMRSKKLACWCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC=NN2C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4893224.png)


![N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B4893232.png)
![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)
![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)

![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)

![N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide](/img/structure/B4893266.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4893293.png)
![3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4893309.png)